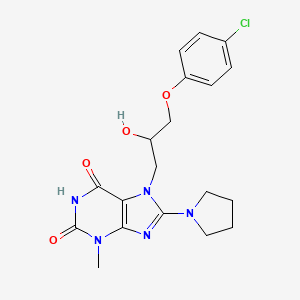
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O4 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H24ClN5O4
- Molecular Weight : 433.9 g/mol
- CAS Number : 919020-64-7
- Structure : The compound features a purine core with various substituents that enhance its biological activity.
The compound's biological activity is attributed to its interaction with various biological targets:
- Adenosine Receptors : It acts as an antagonist at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and immune response.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections respectively .
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antibacterial properties against various strains. For instance:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis has been reported for related compounds .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment:
- Compounds with similar purine structures have demonstrated anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The pyrrolidine moiety is associated with neuroprotective effects:
- Studies on related derivatives indicate that they may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative diseases .
Case Studies
- Study on Acetylcholinesterase Inhibition : A series of synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition rates, highlighting their potential in treating Alzheimer's disease .
- Antibacterial Screening : In vitro studies demonstrated that compounds bearing similar functional groups showed strong antibacterial activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, reinforcing the potential of this compound in antimicrobial therapies .
Data Table of Biological Activities
属性
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O4/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-8-2-3-9-24)10-13(26)11-29-14-6-4-12(20)5-7-14/h4-7,13,26H,2-3,8-11H2,1H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAQTJDKFDGREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














